

An In-depth Technical Guide on the Characterization of 2-Acetamido-5-bromothiophene

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Compound of Interest

Compound Name: *N*-(5-bromothiophen-2-yl)acetamide

Cat. No.: B1334563

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This technical guide provides a comprehensive overview of the characterization data for 2-Acetamido-5-bromothiophene, also known as **N-(5-bromothiophen-2-yl)acetamide**. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document compiles available data on the compound's physical and spectroscopic properties and outlines a viable synthetic route with detailed experimental protocols.

Chemical Identity and Physical Properties

2-Acetamido-5-bromothiophene is a derivative of 2-aminothiophene, a heterocyclic compound that is a key pharmacophore in various biologically active molecules. The introduction of an acetamido group and a bromine atom can significantly influence its chemical reactivity and biological activity.

Property	Value
IUPAC Name	N-(5-bromothiophen-2-yl)acetamide
Molecular Formula	C ₆ H ₆ BrNOS
Molecular Weight	220.09 g/mol
CAS Number	68236-26-0
Appearance	Predicted to be a solid
Melting Point	Not available in the performed searches.
Boiling Point	Not available in the performed searches.
Solubility	Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.

Spectroscopic Characterization Data

Due to the limited availability of direct experimental spectra for 2-Acetamido-5-bromothiophene in the public domain, the following data is predicted based on the analysis of structurally analogous compounds, such as N-aryl acetamides and substituted thiophenes.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The expected ¹H NMR spectrum in a solvent like CDCl₃ would likely exhibit the following signals:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.0	Singlet (broad)	1H	-NH- (Amide proton)
~ 6.9	Doublet	1H	Thiophene H4
~ 6.7	Doublet	1H	Thiophene H3
~ 2.1	Singlet	3H	-COCH ₃ (Acetyl methyl)

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ^{13}C NMR spectrum would show the following key resonances:

Chemical Shift (δ , ppm)	Assignment
~ 168	-C=O (Amide carbonyl)
~ 140	Thiophene C2
~ 125	Thiophene C3
~ 120	Thiophene C4
~ 110	Thiophene C5 (C-Br)
~ 24	-COCH ₃ (Acetyl methyl)

IR (Infrared) Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~ 3300 - 3100	N-H Stretch	Amide
~ 1660	C=O Stretch (Amide I)	Amide
~ 1550	N-H Bend (Amide II)	Amide
~ 1300	C-N Stretch	Amide
~ 1450, ~1520	C=C Stretch	Thiophene ring
~ 800	C-H out-of-plane bend	Substituted thiophene
~ 600	C-Br Stretch	Bromo-thiophene

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak $[M]^+$ and a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

m/z	Assignment
~ 220, 222	$[M]^+$, Molecular ion peaks for ^{79}Br and ^{81}Br isotopes
~ 178, 180	$[M - \text{COCH}_2]^+$, Fragment ion after loss of a ketene molecule
~ 43	$[\text{CH}_3\text{CO}]^+$, Acetyl cation fragment

Experimental Protocols

A plausible synthetic route to 2-Acetamido-5-bromothiophene involves a two-step process starting from the readily available 2-aminothiophene.

Step 1: Synthesis of 2-Amino-5-bromothiophene

This step involves the regioselective bromination of 2-aminothiophene.

- Materials: 2-aminothiophene, N-Bromosuccinimide (NBS), Acetonitrile (ACN).
- Procedure:
 - Dissolve 2-aminothiophene (1 equivalent) in acetonitrile in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.
 - Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromothiophene.

Step 2: Synthesis of 2-Acetamido-5-bromothiophene

This final step is the acetylation of the amino group.

- Materials: 2-amino-5-bromothiophene, Acetic anhydride, Pyridine (or another suitable base), Dichloromethane (DCM).
- Procedure:
 - Dissolve 2-amino-5-bromothiophene (1 equivalent) in dichloromethane in a round-bottom flask.
 - Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.
 - Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred mixture.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
 - Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Acetamido-5-bromothiophene.

Logical Workflow Diagram

The following diagram illustrates the synthetic pathway for 2-Acetamido-5-bromothiophene.



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Caption: Synthetic pathway for 2-Acetamido-5-bromothiophene.

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